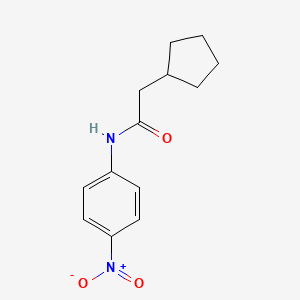
2-cyclopentyl-N-(4-nitrophenyl)acetamide
Cat. No. B8764126
M. Wt: 248.28 g/mol
InChI Key: PAGFETFXBHLXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09302989B2
Procedure details


The title compound was prepared as described in Example 278, substituting 2-cyclopentylacetyl chloride for acetyl chloride and 4-nitroaniline for 5-amino-N-(4-(propylcarbamoyl)phenyl)isoindoline-2-carboxamide.


Name
5-amino-N-(4-(propylcarbamoyl)phenyl)isoindoline-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C.[N+:5]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)([O-:7])=[O:6].NC1C=C2C(=CC=1)CN(C(N[C:28]1[CH:33]=[CH:32][C:31]([C:34](=[O:39])NCCC)=[CH:30][CH:29]=1)=O)C2>>[CH:30]1([CH2:31][C:34]([NH:12][C:11]2[CH:13]=[CH:14][C:8]([N+:5]([O-:7])=[O:6])=[CH:9][CH:10]=2)=[O:39])[CH2:29][CH2:28][CH2:33][CH2:32]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Step Three
|
Name
|
5-amino-N-(4-(propylcarbamoyl)phenyl)isoindoline-2-carboxamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2CN(CC2=CC1)C(=O)NC1=CC=C(C=C1)C(NCCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
